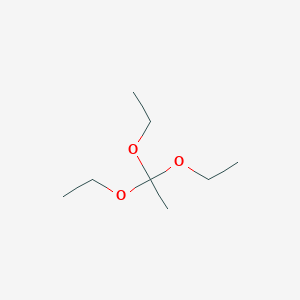

Triethyl orthoacetate

Description

Properties

IUPAC Name |

1,1,1-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXKKFRNOPRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058815 | |

| Record name | Ethane, 1,1,1-triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 1,1,1-Triethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-39-7 | |

| Record name | Triethyl orthoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Triethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl orthoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1,1-triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,1,1-triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl orthoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48352MHC78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Triethyl Orthoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl orthoacetate (TEOA), systematically named 1,1,1-triethoxyethane, is a versatile orthoester widely employed in organic synthesis. This guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic data, and essential safety and handling information. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and key applications, including the Johnson-Claisen rearrangement and its use as a dehydrating agent in esterification reactions. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.

Chemical and Physical Properties

Triethyl orthoacetate is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2] It is the triethyl ester of orthoacetic acid.[3] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Identifiers | ||

| CAS Number | 78-39-7 | [1][4][5] |

| IUPAC Name | 1,1,1-Triethoxyethane | [4][6] |

| Molecular Formula | C₈H₁₈O₃ | [1][4] |

| Molecular Weight | 162.23 g/mol | [1][5] |

| InChI Key | NDQXKKFRNOPRDW-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(C)(OCC)OCC | [4] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Boiling Point | 142 °C (at 1013 hPa) | [4][5] |

| Density | 0.885 g/mL (at 25 °C) | [1][4][5] |

| Refractive Index (n²⁰/D) | 1.396 | [1][5] |

| Flash Point | 39 °C (102.2 °F) | [5] |

| Vapor Pressure | 3.4 hPa (at 20 °C) | |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Slightly soluble in water. | [1][3] |

| Safety Information | ||

| Hazard Class | Flammable liquid (Category 3) | [5] |

| Hazard Statements | H226: Flammable liquid and vapor. | |

| Precautionary Statements | P210, P233, P240, P241, P242, P243 | [5] |

Spectroscopic Data

The structural characterization of triethyl orthoacetate is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of triethyl orthoacetate displays characteristic signals for the ethyl and methyl protons. The ethoxy groups show a quartet around 3.5 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃). The methyl group directly attached to the central carbon gives a singlet around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments in the molecule. The central quaternary carbon (C(OEt)₃) appears around 115 ppm. The methylene (B1212753) carbons of the ethoxy groups (O-CH₂) are observed around 58 ppm, while the methyl carbons of the ethoxy groups (CH₃) are found at approximately 15 ppm. The methyl group attached to the central carbon resonates around 22 ppm.

Mass Spectrometry (MS)

The mass spectrum of triethyl orthoacetate provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 162. Common fragments correspond to the loss of ethoxy groups and other characteristic cleavages.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key reactions involving triethyl orthoacetate.

Synthesis of Triethyl Orthoacetate

This protocol is based on the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid.[1]

Materials:

-

Absolute Ethanol (B145695)

-

Decalin (solvent)

-

Anhydrous Hydrogen Chloride (gas)

-

Sodium Ethylate solution (20% in ethanol)

-

Methyl Red indicator

-

Silver Nitrate (for titration)

Procedure:

-

Dissolve 410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of absolute ethanol in 900 g of decalin in a suitable reaction vessel.

-

Cool the mixture to -10 °C with stirring.

-

Introduce 383 g (10.5 moles) of anhydrous hydrogen chloride gas into the solution over approximately 80 minutes, maintaining the temperature below 7 °C.

-

After the addition of HCl is complete, warm the reaction mixture to 30 °C. The imidoethyl ester hydrochloride will start to crystallize after about 2.5 hours.

-

Continue stirring at 30 °C for an additional 11 hours.

-

Add 1150 g (25 moles) of absolute ethanol to the reaction mixture.

-

Neutralize the mixture with a 20% solution of sodium ethylate in ethanol using methyl red as an indicator.

-

After neutralization, raise the temperature to 35 °C and stir for 5 hours.

-

Cool the mixture to 10 °C to precipitate ammonium (B1175870) chloride.

-

Separate the ammonium chloride by centrifugation and wash the solid with decalin.

-

Combine the filtrates and determine the chloride ion concentration by titration with silver nitrate.

-

Add a slight excess of a 20% sodium ethylate solution in ethanol to the combined filtrates.

-

Purify the resulting solution by vacuum distillation through a packed column to obtain triethyl orthoacetate (boiling point 66-68 °C at 41 Torr).[1]

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying triethyl orthoacetate from impurities with close boiling points.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Place the crude triethyl orthoacetate into the round-bottom flask along with a few boiling chips.

-

Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Begin heating the flask gently with the heating mantle.

-

Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

-

Collect the fraction that distills at the boiling point of triethyl orthoacetate (142 °C at atmospheric pressure).

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

Johnson-Claisen Rearrangement

This protocol describes a typical Johnson-Claisen rearrangement using triethyl orthoacetate and an allylic alcohol.[5]

Materials:

-

Allylic alcohol (e.g., 3-methyl-2-buten-1-ol)

-

Triethyl orthoacetate (in excess, 5-10 equivalents)

-

Propionic acid (catalytic amount, 0.1-0.3 equivalents)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent).

-

Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).

-

Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

-

Heat the reaction mixture to reflux (typically 110-140 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoacetate and any solvent under reduced pressure.

-

Purify the resulting γ,δ-unsaturated ester by column chromatography or distillation.

Esterification of Carboxylic Acids

Triethyl orthoacetate can be used as both a reagent and a dehydrating agent for the esterification of carboxylic acids.

Materials:

-

Carboxylic acid (e.g., L-proline)

-

Triethyl orthoacetate

-

Toluene (B28343) (solvent)

Procedure:

-

In a round-bottom flask, combine the carboxylic acid (1 equivalent) and triethyl orthoacetate (2 equivalents) in toluene.

-

Reflux the mixture under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, remove the toluene under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., chloroform) and filter through a short plug of silica (B1680970) gel to remove any non-polar impurities.

-

Remove the solvent in vacuo to obtain the corresponding ethyl ester.

Reactivity and Applications

Triethyl orthoacetate is a valuable reagent in organic synthesis due to its unique reactivity.

Johnson-Claisen Rearrangement

One of the most significant applications of triethyl orthoacetate is in the Johnson-Claisen rearrangement. This reaction involves the[5][5]-sigmatropic rearrangement of an intermediate ketene (B1206846) acetal, formed in situ from an allylic alcohol and triethyl orthoacetate, to yield a γ,δ-unsaturated ester. This reaction is a powerful tool for carbon-carbon bond formation.

Caption: Logical workflow of the Johnson-Claisen rearrangement.

Dehydrating Agent and Esterification

Triethyl orthoacetate serves as an efficient dehydrating agent in various reactions, particularly in esterifications.[4] It reacts with water to form ethyl acetate and ethanol, effectively removing water from the reaction mixture and driving the equilibrium towards the formation of the ester product.

Caption: Role of TEOA in esterification as a dehydrating agent.

Safety and Handling

Triethyl orthoacetate is a flammable liquid and should be handled with appropriate safety precautions.[5]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use a dry chemical, foam, or carbon dioxide fire extinguisher.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Triethyl orthoacetate is a fundamental reagent in organic chemistry with a well-defined set of properties and a broad range of applications. Its utility in the Johnson-Claisen rearrangement for C-C bond formation and its role as a dehydrating agent in esterification reactions make it an indispensable tool for synthetic chemists. This guide provides the essential data and detailed protocols necessary for its safe and effective use in a research and development setting.

References

- 1. Triethyl orthoacetate | C8H18O3 | CID 66221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 3. Triethyl orthoacetate(78-39-7) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Efficient esterification of carboxylic acids and phosphonic acids with trialkyl orthoacetate in ionic liquid-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. aidic.it [aidic.it]

- 7. vlab.amrita.edu [vlab.amrita.edu]

- 8. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triethyl Orthoacetate: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl orthoacetate, systematically named 1,1,1-triethoxyethane, is a versatile organic compound with significant applications in synthetic chemistry. As an orthoester of acetic acid, its unique structure, characterized by a central carbon atom bonded to a methyl group and three ethoxy groups, imparts distinct reactivity. This guide provides a comprehensive overview of the chemical structure and reactivity of triethyl orthoacetate, with a focus on its utility in key organic transformations. This document details its physical and chemical properties, explores its primary reactions—including hydrolysis and the Johnson-Claisen rearrangement—and furnishes detailed experimental protocols for these transformations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

Triethyl orthoacetate is an organic compound with the molecular formula C₈H₁₈O₃.[1] Its structure features a central quaternary carbon atom bonded to one methyl group and three ethoxy groups. This arrangement is responsible for its characteristic reactivity as an orthoester.

The IUPAC name for this compound is 1,1,1-triethoxyethane.[1] It is also commonly referred to as ethyl orthoacetate. The key identifiers for triethyl orthoacetate are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1,1,1-triethoxyethane |

| CAS Number | 78-39-7 |

| Molecular Formula | C₈H₁₈O₃ |

| Molecular Weight | 162.23 g/mol [1] |

| SMILES | CCOC(C)(OCC)OCC |

| InChI Key | NDQXKKFRNOPRDW-UHFFFAOYSA-N |

Physicochemical Properties

Triethyl orthoacetate is a colorless to pale yellow liquid with a pleasant, fruity odor.[2] It is soluble in many organic solvents such as chloroform (B151607) and ethyl acetate, and slightly soluble in water.[3] A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 142 °C | [4] |

| Density | 0.885 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.396 at 20 °C | [5] |

| Flash Point | 36 °C | [6] |

| Solubility | Soluble in chloroform, ethyl acetate; slightly soluble in water | [3] |

Reactivity and Key Transformations

The reactivity of triethyl orthoacetate is dominated by the presence of the orthoester functional group. This group is susceptible to hydrolysis under acidic conditions and can participate in a variety of carbon-carbon bond-forming reactions.

Hydrolysis

Orthoesters, including triethyl orthoacetate, are readily hydrolyzed in the presence of acid to yield an ester and two equivalents of alcohol. The reaction proceeds via a protonated intermediate, which then eliminates ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This ion is subsequently attacked by water to form a hemiacetal, which then breaks down to the final ester and alcohol products.

The overall reaction is as follows:

CH₃C(OCH₂CH₃)₃ + H₂O --(H⁺)--> CH₃COOCH₂CH₃ + 2 CH₃CH₂OH

Johnson-Claisen Rearrangement

A cornerstone of its synthetic utility, triethyl orthoacetate is a key reagent in the Johnson-Claisen rearrangement. This reaction facilitates the stereoselective formation of γ,δ-unsaturated esters from allylic alcohols. The rearrangement proceeds by heating the allylic alcohol with an excess of triethyl orthoacetate in the presence of a catalytic amount of a weak acid, such as propionic acid.

The reaction is initiated by the acid-catalyzed exchange of one of the ethoxy groups of the orthoester with the allylic alcohol. Subsequent elimination of ethanol generates a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the γ,δ-unsaturated ester. This reaction is a powerful tool for carbon-carbon bond formation and has been widely applied in the synthesis of natural products and other complex organic molecules.

Use as a Protecting Group and in Heterocycle Synthesis

Triethyl orthoacetate serves as an effective protecting group for carboxylic acids and alcohols.[2] It is also utilized as a building block in the synthesis of various heterocyclic compounds. Furthermore, it plays a role in the concurrent esterification and N-acetylation of amino acids.[4]

Experimental Protocols

Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol (B147165)

This protocol describes the synthesis of ethyl 5-methyl-4-hexenoate from 3-methyl-2-buten-1-ol and triethyl orthoacetate.[6]

Materials:

-

3-Methyl-2-buten-1-ol (prenol)

-

Triethyl orthoacetate

-

Propionic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).

-

Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).

-

Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

-

Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoacetate and any solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Concurrent Esterification and N-Acetylation of L-Proline

This protocol outlines the synthesis of N-acetyl proline ethyl ester using triethyl orthoacetate.[4]

Materials:

-

L-proline

-

Triethyl orthoacetate

-

Reaction vessel with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a suitable reaction vessel, combine L-proline (1.0 equivalent) and triethyl orthoacetate (1.0 equivalent) in toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Maintain the reflux for a period sufficient to drive the reaction to completion (e.g., 24 hours).

-

After cooling to room temperature, remove the toluene under reduced pressure.

-

The resulting residue can be purified by dissolving it in a suitable solvent like chloroform and filtering through a short column of silica (B1680970) gel.

-

Remove the solvent in vacuo to afford the N-acetyl proline ethyl ester.

Conclusion

Triethyl orthoacetate is a valuable and versatile reagent in organic synthesis. Its unique chemical structure allows for a range of important transformations, most notably the Johnson-Claisen rearrangement for the stereoselective synthesis of γ,δ-unsaturated esters. Its utility as a protecting group and in the functionalization of amino acids further underscores its importance in the synthesis of complex molecules relevant to the pharmaceutical and other chemical industries. The detailed protocols provided in this guide offer a practical resource for the application of triethyl orthoacetate in a laboratory setting. A thorough understanding of its properties and reactivity is essential for its effective utilization in modern organic synthesis.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. CN101143809A - Process for preparing alkyl orthoacetate - Google Patents [patents.google.com]

- 3. Ortho ester - Wikipedia [en.wikipedia.org]

- 4. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Triethyl Orthoacetate from Acetonitrile and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl orthoacetate from acetonitrile (B52724) and ethanol (B145695), a critical process for professionals in chemical research and pharmaceutical development. Triethyl orthoacetate is a valuable intermediate in organic synthesis, notably in the pharmaceutical and dye industries, and is instrumental in reactions such as the Johnson-Claisen rearrangement.[1][2] This document details the prevalent synthetic methodology, the Pinner reaction, offering in-depth experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow.

Core Synthesis Route: The Pinner Reaction

The primary method for synthesizing triethyl orthoacetate from acetonitrile and ethanol is the Pinner reaction.[3][4] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile, leading to the formation of an imino ether hydrochloride salt (a Pinner salt), which is then alcoholyzed to yield the final orthoester product.[3][5] Anhydrous conditions are crucial for the success of this reaction.[3]

Reaction Mechanism

The synthesis proceeds in two main stages:

-

Formation of the Pinner Salt: Acetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride to form ethyl acetimidate hydrochloride.

-

Alcoholysis: The intermediate Pinner salt reacts with excess ethanol to produce triethyl orthoacetate and ammonium (B1175870) chloride.[3]

Experimental Protocols

Several variations of the Pinner reaction for triethyl orthoacetate synthesis have been documented. Below are detailed methodologies from notable sources.

Protocol 1: High-Yield Synthesis in Decaline (B1670448)

This protocol describes a high-yield synthesis using decaline as a solvent.[6]

Experimental Procedure:

-

Initial Mixture: Dissolve 410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol in 900 g of decaline.

-

Acidification: Cool the mixture to -10°C and introduce 383 g (10.5 moles) of anhydrous hydrogen chloride with stirring over 80 minutes, allowing the temperature to rise to +7°C.

-

Pinner Salt Formation: Raise the temperature to 30°C. The imidoethyl ester hydrochloride will begin to crystallize after 2.5 hours. Continue stirring at 30°C for an additional 11 hours.

-

Alcoholysis: Add 1150 g (25 moles) of ethanol to the solution.

-

Neutralization: Neutralize the mixture with 115 g of a 20% sodium ethylate solution in ethanol to a methyl red endpoint.

-

Reaction Completion: Raise the temperature to 35°C and stir for 5 hours.

-

Purification:

-

Cool the mixture to 10°C and centrifuge to remove ammonium chloride, washing the solid with decaline.

-

Treat the combined filtrates with an excess of sodium ethanolate (B101781) solution (approximately 35 g of a 20% solution).

-

Distill the filtrate under vacuum through a packed column to obtain triethyl orthoacetate.

-

Protocol 2: Synthesis Using Acetyl Chloride

This method utilizes acetyl chloride as a source of anhydrous HCl and avoids the direct handling of hydrogen chloride gas.[7]

Experimental Procedure:

-

Initial Setup: In a 500 ml four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 41 g of acetonitrile and 105.8 g of absolute ethanol.

-

Acidification and Salt Formation: Cool the mixture to below -5°C and add 86.4 g of acetyl chloride dropwise, maintaining the temperature between -5°C and 0°C. After the addition is complete, allow the reaction mixture to slowly warm to 35°C and react for 6 hours.

-

Alcoholysis: Add 92 g of purified ethanol to the flask and heat to 45°C with stirring for 6 hours.

-

Purification:

-

Cool the reaction mixture to 0°C and filter to remove the by-product, ammonium chloride. Wash the solid with a small amount of methanol.

-

The filtrate is then subjected to rectification. First, recover the unreacted ethanol and the solvent ethyl acetate (B1210297). Finally, collect the triethyl orthoacetate fraction.

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Protocol 1 (Decaline)[6] | Protocol 2 (Acetyl Chloride)[7] |

| Reactants | Acetonitrile, Ethanol, Anhydrous HCl | Acetonitrile, Ethanol, Acetyl Chloride |

| Solvent | Decaline | None (by-product ethyl acetate acts as solvent) |

| Yield (based on Acetonitrile) | 87.3% | 75% |

| Purity | Not explicitly stated | >98% (by Gas Chromatography) |

| Boiling Point of Product | 66-68°C at 41 Torr | 145-148°C (at atmospheric pressure) |

Experimental Workflow

The general workflow for the synthesis of triethyl orthoacetate via the Pinner reaction can be visualized as follows:

Safety and Handling

Triethyl orthoacetate is a flammable liquid and should be handled with appropriate safety precautions.[8] It is also moisture-sensitive, and reactions should be carried out under anhydrous conditions to prevent hydrolysis of the product and intermediates.[9] Store in a cool, dry, well-ventilated area away from oxidizing agents.

Applications in Research and Development

Triethyl orthoacetate is a versatile reagent in organic synthesis.[10] Its primary applications include:

-

Intermediate in Pharmaceutical Synthesis: It serves as a building block in the production of various active pharmaceutical ingredients.[1][10]

-

Johnson-Claisen Rearrangement: It is a key reagent in this carbon-carbon bond-forming reaction, which is valuable for the stereoselective synthesis of complex organic molecules.[1][2]

-

Protecting Group: It can be used as a protecting group for alcohols and carboxylic acids.[10]

-

Synthesis of Heterocycles: It is employed in the synthesis of various heterocyclic compounds.[11]

This guide provides a foundational understanding of the synthesis of triethyl orthoacetate. For specific applications, further optimization of the reaction conditions may be necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. sfchemicals.com [sfchemicals.com]

- 3. Ortho ester - Wikipedia [en.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. CN101143809A - Process for preparing alkyl orthoacetate - Google Patents [patents.google.com]

- 8. Triethyl orthoacetate for synthesis 78-39-7 [sigmaaldrich.cn]

- 9. Page loading... [guidechem.com]

- 10. Triethyl orthoacetate Dealer and Distributor | Triethyl orthoacetate Supplier | Triethyl orthoacetate Stockist | Triethyl orthoacetate Importers [multichemindia.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Triethyl Orthoacetate (CAS 78-39-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthoacetate, with a CAS number of 78-39-7, is a versatile organic compound recognized for its utility as a reagent and intermediate in a multitude of chemical transformations.[1][2] Chemically, it is the triethyl ester of orthoacetic acid, presenting as a colorless to pale yellow, oily liquid with a characteristic pungent odor.[3][4][5] Its unique structural features make it an invaluable tool in organic synthesis, particularly in the pharmaceutical and fragrance industries.[2][3][5] This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of triethyl orthoacetate, with a focus on its relevance to research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of triethyl orthoacetate is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Triethyl Orthoacetate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O₃ | [1][6] |

| Molecular Weight | 162.23 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Boiling Point | 142 °C | [1][3][6] |

| Density | 0.885 g/mL at 25 °C | [1][3][6] |

| Refractive Index (n20/D) | 1.396 | [6][8][9] |

| Solubility | Soluble in chloroform, ethyl acetate, ether, alcohol, and benzene. Slightly soluble in water. | [4][8] |

Table 2: Safety and Handling Data for Triethyl Orthoacetate

| Property | Value | Source(s) |

| Flash Point | 32 - 39 °C | [3][10] |

| Explosive Limit | 0.9 - 7.0% (V) | [4][8] |

| Auto-ignition Temperature | 455 °C | [4] |

| Hazard Statements | Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319). | [10] |

| Storage | Store below +30°C in a dry, cool, and well-ventilated place. Keep container tightly closed. Moisture sensitive. | [4][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of triethyl orthoacetate.

-

¹H NMR: The proton NMR spectrum of triethyl orthoacetate is available and serves as a key identification tool.

-

Mass Spectrometry (MS): Mass spectral data for triethyl orthoacetate can be found in various databases.[6][11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[9]

Chemical Reactivity and Applications in Synthesis

Triethyl orthoacetate is a stable compound under standard conditions but is sensitive to moisture and incompatible with strong acids and oxidizing agents.[12] Its primary utility in organic synthesis stems from its role as a precursor to ketene (B1206846) acetals, making it a key reagent in the Johnson-Claisen rearrangement .[1][13] This reaction is a powerful method for the formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters, which are valuable intermediates in the synthesis of natural products and bioactive molecules.

Beyond the Johnson-Claisen rearrangement, triethyl orthoacetate is employed in:

-

Esterification and Acetylation: It serves as an efficient reagent for the esterification of carboxylic acids and the N-acetylation of amino acids.[2]

-

Protecting Group Chemistry: It can be used as a protecting group for alcohols.[2]

-

Heterocycle Synthesis: It is a versatile building block for the synthesis of various heterocyclic compounds.

-

Pharmaceutical and Dye Manufacturing: It acts as a crucial intermediate in the production of pharmaceuticals and dyes.

In the context of drug development, triethyl orthoacetate is not only a synthetic intermediate but also finds application as a solubilizer to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2][8]

Experimental Protocols

Synthesis of Triethyl Orthoacetate

A common laboratory-scale synthesis of triethyl orthoacetate involves the Pinner reaction, starting from acetonitrile (B52724) and ethanol (B145695).

Experimental Workflow for the Synthesis of Triethyl Orthoacetate

Caption: A stepwise workflow for the synthesis of triethyl orthoacetate via the Pinner reaction.

Detailed Methodology:

-

Imidoester Hydrochloride Formation: Acetonitrile (10 moles) and ethanol (10.5 moles) are dissolved in decaline and the mixture is cooled to -10°C. Anhydrous hydrogen chloride (10.5 moles) is introduced with stirring. The temperature is then raised to 30°C and the mixture is stirred for approximately 13.5 hours, during which the imidoethyl ester hydrochloride crystallizes.

-

Conversion to Orthoester and Neutralization: Excess ethanol (25 moles) is added to the reaction mixture, which is then neutralized with a 20% solution of sodium ethylate in ethanol. The mixture is stirred at 35°C for 5 hours.

-

Work-up and Purification: The mixture is cooled to 10°C, and the precipitated ammonium (B1175870) chloride is removed by centrifugation and washed with decaline. The combined filtrates are treated with an excess of sodium ethanolate (B101781) solution. The final product is purified by vacuum distillation to yield triethyl orthoacetate.

Johnson-Claisen Rearrangement using Triethyl Orthoacetate

The Johnson-Claisen rearrangement is a cornerstone application of triethyl orthoacetate. A representative protocol for the rearrangement of an allylic alcohol is provided below.

Reaction Mechanism for the Johnson-Claisen Rearrangement

Caption: The key steps involved in the Johnson-Claisen rearrangement.

Detailed Methodology:

-

Reaction Setup: An allylic alcohol is mixed with an excess of triethyl orthoacetate. A catalytic amount of a weak acid, such as propionic acid, is added.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The excess triethyl orthoacetate and other volatile components are typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with an aqueous solution to remove any remaining acid catalyst.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure γ,δ-unsaturated ester.

Safety and Handling

Triethyl orthoacetate is a flammable liquid and should be handled with appropriate precautions.[10] It is also a skin and eye irritant. Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood, and sources of ignition should be avoided. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.[4]

Conclusion

Triethyl orthoacetate is a chemical of significant interest to researchers and professionals in organic synthesis and drug development. Its well-defined physicochemical properties and predictable reactivity, particularly in the Johnson-Claisen rearrangement, make it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective utilization in the laboratory and in industrial applications. The information presented in this guide serves as a comprehensive resource for scientists working with this versatile orthoester.

References

- 1. Triethyl orthoacetate Dealer and Distributor | Triethyl orthoacetate Supplier | Triethyl orthoacetate Stockist | Triethyl orthoacetate Importers [multichemindia.com]

- 2. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bioinfopublication.org [bioinfopublication.org]

- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 11. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Triethyl Orthoacetate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of triethyl orthoacetate hydrolysis. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize orthoesters in their work. This document outlines the core mechanistic pathways, presents quantitative kinetic data, details experimental protocols for studying the hydrolysis, and provides visual representations of the chemical processes involved.

Introduction

Triethyl orthoacetate, with the chemical formula CH₃C(OCH₂CH₃)₃, is an orthoester that serves as a versatile reagent and intermediate in organic synthesis.[1][2] Its applications range from a protecting group for carboxylic acids to a key reactant in the Johnson-Claisen rearrangement.[1] The hydrolysis of orthoesters, including triethyl orthoacetate, is a fundamental reaction that is readily catalyzed by acids.[2] Understanding the mechanism and kinetics of this hydrolysis is crucial for controlling reaction outcomes, ensuring the stability of orthoester-containing compounds, and designing novel drug delivery systems where pH-sensitive release is desired.

This guide delves into the intricacies of the acid-catalyzed hydrolysis of triethyl orthoacetate, a process that culminates in the formation of ethyl acetate (B1210297) and ethanol (B145695). The generally accepted mechanism proceeds through a three-stage process involving the formation of a key dialkoxycarbonium ion intermediate.

The Core Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of triethyl orthoacetate in the presence of an acid catalyst is a well-established process that can be dissected into three primary stages. The reaction is initiated by the protonation of one of the ether oxygens, which facilitates the departure of an ethanol molecule and the formation of a resonance-stabilized dialkoxycarbonium ion. This cation is then attacked by water to form a hemiorthoester intermediate, which subsequently breaks down to yield the final ester and alcohol products.

The overall reaction is as follows:

CH₃C(OCH₂CH₃)₃ + H₂O H⁺ ⇌ CH₃COOCH₂CH₃ + 2 CH₂CH₃OH

Overall Reaction of Triethyl Orthoacetate Hydrolysis

Caption: Overall chemical equation for the acid-catalyzed hydrolysis of triethyl orthoacetate.

The detailed step-by-step mechanism is illustrated below:

Step 1: Protonation and Formation of the Dialkoxycarbonium Ion

The reaction commences with the rapid and reversible protonation of one of the ethoxy groups of the triethyl orthoacetate by a hydronium ion (H₃O⁺). This protonation converts the ethoxy group into a good leaving group (ethanol). The subsequent departure of an ethanol molecule leads to the formation of a resonance-stabilized dialkoxycarbonium ion. This step is generally considered to be the rate-determining step of the overall reaction.

Step 2: Nucleophilic Attack by Water

The electrophilic carbocation is then attacked by a water molecule, a nucleophile, in a rapid step. This results in the formation of a protonated hemiorthoester intermediate.

Step 3: Deprotonation and Decomposition of the Hemiorthoester

The protonated hemiorthoester is then deprotonated by a water molecule to form a neutral hemiorthoester intermediate. This is followed by the protonation of another ethoxy group, which facilitates its departure as a second molecule of ethanol. The resulting protonated ester finally loses a proton to regenerate the acid catalyst and yield the final product, ethyl acetate.

Acid-Catalyzed Hydrolysis Mechanism of Triethyl Orthoacetate

Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of triethyl orthoacetate.

Quantitative Data

The rate of hydrolysis of triethyl orthoacetate is significantly influenced by factors such as pH and temperature. While extensive kinetic data specifically for triethyl orthoacetate in aqueous solution is not abundant in readily available literature, the general principles of orthoester hydrolysis and data from related compounds provide valuable insights.

pH Dependence

The hydrolysis of orthoesters is characteristically acid-catalyzed. The rate of reaction is directly proportional to the concentration of the acid catalyst. In strongly acidic solutions, the rate of hydrolysis is high, while in neutral or basic solutions, the reaction is significantly slower. For many orthoesters, a linear relationship is observed between the logarithm of the observed rate constant (log k_obs) and the pH of the solution in the acidic range.

Temperature Dependence

The rate of hydrolysis of triethyl orthoacetate increases with temperature, as is typical for most chemical reactions. The relationship between the rate constant and temperature can be described by the Arrhenius equation.

For the gas-phase elimination of triethyl orthoacetate, which is a related thermal decomposition process, the following Arrhenius parameters have been reported:

| Reaction | Pre-exponential factor (A) | Activation Energy (Ea) | Temperature Range (°C) |

| Gas-Phase Elimination | 10¹³·⁷⁶ s⁻¹ | 187.6 kJ/mol | 291-351 |

Note: This data is for the gas-phase elimination and not the aqueous hydrolysis. It is included to provide an indication of the energy requirements for the decomposition of the molecule.

Experimental Protocols

The kinetics of triethyl orthoacetate hydrolysis can be monitored using various analytical techniques that can track the disappearance of the reactant or the appearance of a product over time. The choice of method often depends on the specific reaction conditions and the available instrumentation.

General Experimental Workflow

A general workflow for studying the kinetics of triethyl orthoacetate hydrolysis is as follows:

Experimental Workflow for Kinetic Analysis

Caption: A generalized workflow for the kinetic study of triethyl orthoacetate hydrolysis.

Methodologies for Monitoring the Reaction

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the hydrolysis of triethyl orthoacetate as it allows for the direct observation and quantification of both the reactant and the products in the reaction mixture over time.[3][4]

-

Protocol:

-

Prepare a solution of triethyl orthoacetate in a suitable deuterated solvent (e.g., D₂O with an appropriate buffer to maintain a constant pH).

-

Initiate the reaction by adding the acid catalyst.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Integrate the characteristic signals of the methyl protons of the orthoester (e.g., a singlet around 1.3 ppm) and the methyl protons of the ethyl acetate product (e.g., a singlet around 2.0 ppm).

-

The disappearance of the reactant signal and the appearance of the product signal can be used to calculate the concentration changes over time and determine the rate constant.

-

b) Gas Chromatography (GC)

Gas chromatography can be used to separate and quantify the volatile components of the reaction mixture, namely triethyl orthoacetate, ethyl acetate, and ethanol.

-

Protocol:

-

Set up the hydrolysis reaction in a thermostated vessel.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately, for example, by neutralizing the acid catalyst with a base.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Inject the extract into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).

-

Quantify the peak areas of the reactant and products to determine their concentrations as a function of time.

-

c) UV-Vis Spectrophotometry (indirect method)

This method is applicable if one of the species involved in the reaction has a distinct UV-Vis absorption profile. Since triethyl orthoacetate and its hydrolysis products do not have strong chromophores in the standard UV-Vis range, a coupled assay or an indirect method would be necessary. For instance, the formation of the ester could be coupled to a subsequent reaction that produces a colored compound.

Conclusion

The acid-catalyzed hydrolysis of triethyl orthoacetate is a fundamental organic reaction that proceeds through a well-defined three-step mechanism involving the formation of a dialkoxycarbonium ion. The rate of this reaction is highly dependent on the pH and temperature of the system. A thorough understanding of this mechanism and the kinetics involved is essential for the effective application of triethyl orthoacetate in various fields, including organic synthesis and the development of pH-responsive materials and drug delivery systems. The experimental protocols outlined in this guide provide a framework for the quantitative study of this important reaction. Further research to establish a comprehensive set of kinetic data for the aqueous hydrolysis of triethyl orthoacetate under a variety of conditions would be a valuable contribution to the field.

References

The Role of Triethyl Orthoacetate in the Johnson-Claisen Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Johnson-Claisen rearrangement is a powerful and reliable synthetic method for the formation of carbon-carbon bonds, providing access to valuable γ,δ-unsaturated esters. This rearrangement of allylic alcohols with orthoesters, such as triethyl orthoacetate, under acidic conditions, offers a straightforward and often stereoselective route to extend a carbon chain by two atoms. This technical guide provides an in-depth overview of the Johnson-Claisen rearrangement with a focus on the pivotal role of triethyl orthoacetate. It details the reaction mechanism, presents quantitative data on substrate scope and yields, provides detailed experimental protocols, and illustrates key concepts with graphical representations to support researchers in the fields of organic synthesis and drug development.

Introduction

The Claisen rearrangement, a[1][1]-sigmatropic shift, is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high stereoselectivity.[2] The Johnson-Claisen variant, which utilizes an allylic alcohol and an orthoester like triethyl orthoacetate, is particularly advantageous as it proceeds via an in situ generated ketene (B1206846) acetal (B89532), thus avoiding the need to prepare and isolate potentially unstable vinyl ethers.[2] The reaction is typically catalyzed by a weak acid, such as propionic acid, and is driven by the formation of a thermodynamically stable carbonyl group.[2] Triethyl orthoacetate (CH₃C(OC₂H₅)₃) is a commonly used orthoester in this reaction, valued for its reactivity and ability to introduce a two-carbon extension with an ester functionality.[3] This transformation has found widespread application in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.

The Core Role of Triethyl Orthoacetate and the Reaction Mechanism

In the Johnson-Claisen rearrangement, triethyl orthoacetate serves as a crucial reactant that, in concert with an allylic alcohol, generates the key intermediate for the subsequent sigmatropic rearrangement. The reaction is typically initiated by a catalytic amount of a weak acid, such as propionic acid.[4]

The accepted mechanism proceeds through the following key steps:

-

Protonation and Alcohol Exchange: The reaction begins with the protonation of one of the ethoxy groups of triethyl orthoacetate by the acid catalyst. This is followed by the elimination of a molecule of ethanol (B145695) to form an oxonium ion.[1][4] The allylic alcohol then acts as a nucleophile, attacking the oxonium ion to form a new mixed orthoester intermediate after deprotonation.[1]

-

Formation of the Ketene Acetal: A second molecule of ethanol is eliminated from the mixed orthoester, again facilitated by the acid catalyst, to form a reactive ketene acetal intermediate.[5] This in situ formation is a key advantage of the Johnson-Claisen variant.

-

[1][1]-Sigmatropic Rearrangement: The ketene acetal then undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement.[1] This is the carbon-carbon bond-forming step and proceeds through a highly ordered, chair-like six-membered transition state.[3]

-

Product Formation: The rearrangement directly yields the final product, a γ,δ-unsaturated ester, with the concomitant formation of a new stereocenter in many cases.

The overall transformation results in the formal addition of an ethyl acetate (B1210297) unit to the allylic alcohol, with the position of the double bond shifted.

// Reactants TriethylOrthoacetate [label="Triethyl Orthoacetate"]; AllylAlcohol [label="Allylic Alcohol"]; H_plus [label="H⁺ (cat.)", fontcolor="#EA4335"];

// Intermediates ProtonatedOrthoester [label="Protonated Orthoester"]; OxoniumIon1 [label="Oxonium Ion"]; MixedOrthoester [label="Mixed Orthoester"]; KeteneAcetal [label="Ketene Acetal"];

// Products Product [label="γ,δ-Unsaturated Ester"]; Ethanol [label="2 x Ethanol"];

// Edges {TriethylOrthoacetate, H_plus} -> ProtonatedOrthoester [label="+", fontcolor="#202124"]; ProtonatedOrthoester -> OxoniumIon1 [label="- EtOH", fontcolor="#202124"]; {OxoniumIon1, AllylAlcohol} -> MixedOrthoester [label="+", fontcolor="#202124"]; MixedOrthoester -> KeteneAcetal [label="- EtOH, - H⁺", fontcolor="#202124"]; KeteneAcetal -> Product [label="[1][1]-Sigmatropic\nRearrangement", fontcolor="#34A853"]; }

Caption: Reaction Mechanism of the Johnson-Claisen Rearrangement.Data Presentation: Substrate Scope and Yields

The Johnson-Claisen rearrangement using triethyl orthoacetate is applicable to a wide range of allylic alcohols, including primary, secondary, and tertiary alcohols. The yields are generally good to excellent, although they can be influenced by the steric and electronic properties of the substrate. Below is a summary of representative examples found in the literature.

| Allylic Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 3-Methyl-2-buten-1-ol (B147165) (Prenol) | Propionic acid | Toluene (B28343) | 110-140 | 4 | Ethyl 3,3-dimethylpent-4-enoate | 80 | [2] |

| 3-Methyl-2-buten-1-ol (Prenol) | Phosphoric acid | None | 145 | 4 | Ethyl 3,3-dimethylpent-4-enoate | 80 | [2] |

| Chiral secondary alcohol from campholenaldehyde | Propionic acid | Triethyl orthoacetate | Heat | Not Specified | Chiral γ,δ-unsaturated ester with a quaternary carbon | 84 | [3] |

| (E/Z)-Primary allylic alcohol 46 | Propionic acid | Triethyl orthoacetate | Reflux | Not Specified | Diastereomeric mixture of aldehydes 48a and 48b (after reduction) | Not specified for ester | [3] |

| Allyl alcohol 30 | None | o-dichlorobenzene | 180 | 18 | Ethyl 4-pentenoate | 53 | [1] |

| Primary allylic alcohol 20 | Propionic acid | Triethyl orthopropionate | 140 | Not Specified | γ,δ-unsaturated ester 21 | Not Specified | [3] |

Note: The conditions and yields are as reported in the cited literature and may vary based on the specific experimental setup.

Experimental Protocols

General Procedure for the Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol

This protocol is a representative procedure for the reaction of a primary allylic alcohol with triethyl orthoacetate.[2]

Materials:

-

3-Methyl-2-buten-1-ol (Prenol)

-

Triethyl orthoacetate

-

Propionic acid (or another suitable weak acid catalyst)

-

Anhydrous Toluene or Xylene (optional, as triethyl orthoacetate can serve as the solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for reflux and distillation

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).

-

Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).

-

Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

-

The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess triethyl orthoacetate and any solvent are removed under reduced pressure.

-

The residue is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methyl-4-hexenoate.

Representative Procedure for the Rearrangement of a Chiral Secondary Allylic Alcohol

This procedure is based on the synthesis of a key intermediate for the natural product triquinane and demonstrates the application of the Johnson-Claisen rearrangement in creating a chiral quaternary center.[3]

Materials:

-

Chiral allylic alcohol 33 (prepared from campholenaldehyde)

-

Triethyl orthoacetate

-

Propionic acid

-

Anhydrous solvent (e.g., toluene or xylene, if necessary)

-

Workup and purification reagents as described in Protocol 4.1

Procedure:

-

A solution of the chiral allylic alcohol 33 in a large excess of triethyl orthoacetate is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of propionic acid is added to the mixture.

-

The reaction mixture is heated to reflux and stirred. The reaction progress is monitored by TLC or GC.

-

Once the starting material is consumed, the reaction is cooled to room temperature.

-

The excess triethyl orthoacetate is removed under reduced pressure.

-

The residue is subjected to a standard aqueous workup as described in Protocol 4.1 (washing with sodium bicarbonate and brine, followed by drying).

-

The crude product is purified by column chromatography on silica gel to yield the γ,δ-unsaturated ester 34, which contains a newly formed chiral quaternary carbon center.[3]

Mandatory Visualizations

// Nodes Start [label="Combine Allylic Alcohol,\nTriethyl Orthoacetate,\nand Propionic Acid"]; Reaction [label="Heat to Reflux\n(110-140 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Reaction Progress\n(TLC/GC)"]; Workup [label="Aqueous Workup:\n- Quench with NaHCO₃\n- Wash with Brine\n- Dry over MgSO₄"]; Purification [label="Purification:\n- Remove Solvent\n- Column Chromatography"]; Product [label="Pure γ,δ-Unsaturated Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Product; }

Caption: A typical experimental workflow for the Johnson-Claisen rearrangement.Conclusion

The Johnson-Claisen rearrangement, facilitated by triethyl orthoacetate, is a highly effective and versatile method for the stereoselective synthesis of γ,δ-unsaturated esters. Its operational simplicity, the in situ generation of the reactive ketene acetal, and its applicability to a wide range of substrates make it a valuable tool in the synthesis of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of this reaction's mechanism, scope, and experimental nuances is crucial for its successful implementation in the design and synthesis of novel therapeutic agents and natural products. The data and protocols presented in this guide serve as a comprehensive resource to aid in the application of this important transformation.

References

The Johnson-Claisen Rearrangement: A Core Technical Guide for Synthetic Chemists

The Johnson-Claisen rearrangement is a powerful and reliable synthetic method for the formation of carbon-carbon bonds, yielding valuable γ,δ-unsaturated esters. This variant of the Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, is particularly advantageous as it proceeds via an in situ generated ketene (B1206846) acetal (B89532), circumventing the need to prepare and handle potentially unstable vinyl ethers. Typically catalyzed by a weak acid, the reaction is driven by the formation of a thermodynamically stable carbonyl group.

Core Principles and Mechanism

The Johnson-Claisen rearrangement is a[1][1]-sigmatropic rearrangement that involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a catalytic amount of a weak acid, such as propionic acid, upon heating.[2][3][4] The reaction generally requires high temperatures, often between 100 to 200 °C, and can take several hours to complete.[2][5] However, the use of microwave-assisted heating has been shown to dramatically increase reaction rates and yields.[2]

The reaction mechanism initiates with the protonation of an alkoxide group of the orthoester by the acid catalyst, followed by the elimination of an alcohol molecule to form an oxonium ion.[3] The allylic alcohol then attacks this ion. Subsequent proton transfer and elimination of a second alcohol molecule lead to the formation of a key ketene acetal intermediate.[3][4] This intermediate then undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state to furnish the final γ,δ-unsaturated ester product.[6] This concerted pericyclic step is intramolecular and proceeds via a suprafacial pathway, as dictated by the Woodward-Hoffmann rules.[2]

References

- 1. Application of the chloro ketal claisen reaction to the total synthesis of squalene. Experimental details - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

Triethyl Orthoacetate as a Protecting Group for Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethyl orthoacetate (TEOA) serves as a valuable reagent in organic synthesis for the protection of hydroxyl groups. As an orthoester, it reacts with alcohols under acidic conditions to form an acetal (B89532), effectively masking the alcohol's reactivity. This protecting group is particularly useful due to its stability under basic, nucleophilic, and certain reductive and oxidative conditions, while being readily cleavable under mild acidic hydrolysis.[1][2] This guide provides an in-depth overview of the application of triethyl orthoacetate for alcohol protection, including reaction mechanisms, experimental protocols, stability data, and key applications.

Protection of Alcohols

The protection of an alcohol with triethyl orthoacetate proceeds via an acid-catalyzed reaction to form a 1,1-diethoxyethyl (DEE) ether. This transformation converts the reactive hydroxyl group into a stable acetal functionality.

Mechanism of Protection:

The reaction is initiated by the protonation of one of the ethoxy groups of triethyl orthoacetate, making it a good leaving group (ethanol). The alcohol then acts as a nucleophile, attacking the carbocationic intermediate. Subsequent proton transfer and elimination of a second molecule of ethanol, followed by attack of the alcohol, would lead to the final protected product. However, a more commonly accepted pathway involves the formation of a ketene (B1206846) acetal intermediate.

// Reactants ROH [label="R-OH"]; TEOA [label=<

OEt | H₃C-C-OEt | OEt

]; H_plus [label="H⁺ (cat.)"];

// Intermediates Protonated_TEOA [label=<

O⁺(H)Et | H₃C-C-OEt | OEt

]; Carbocation [label=<

OEt | H₃C-C⁺-OEt

]; Intermediate_Adduct [label=<

OEt | R-O⁺(H)-C-OEt | CH₃

];

// Products Protected_Alcohol [label=<

OEt | R-O-C-CH₃ | OEt

]; EtOH [label="EtOH"];

// Reaction flow {rank=same; ROH; TEOA; H_plus} TEOA -> Protonated_TEOA [label="+ H⁺"]; Protonated_TEOA -> Carbocation [label="- EtOH"]; {rank=same; Carbocation; ROH} Carbocation -> Intermediate_Adduct [label="+ R-OH"]; Intermediate_Adduct -> Protected_Alcohol [label="- H⁺"]; {rank=same; Protected_Alcohol; EtOH} }

Caption: Acid-catalyzed protection of an alcohol with triethyl orthoacetate.

Experimental Protocol: General Procedure for Alcohol Protection

This protocol is a general guideline adapted from procedures for similar transformations, such as the protection of H-phosphinates.[3] Optimization may be required for specific substrates.

-

Reagents and Setup: To a solution of the alcohol (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon), add triethyl orthoacetate (3.0-6.0 equiv.).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).[3]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1 to 24 hours.[3]

-

Workup: Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Table 1: Representative Conditions for Acetal Formation using Triethyl Orthoacetate (Note: Data is primarily derived from reactions with H-phosphinates and amino acids, which are mechanistically similar to alcohol protection and provide a strong indication of applicable conditions and expected outcomes.)

| Substrate Type | Catalyst | Stoichiometry (TEOA) | Solvent | Time (h) | Yield (%) | Reference |

| H-Phosphinic Acids | BF₃·OEt₂ (0.2-0.5 equiv.) | 6.0 equiv. | Neat | 16-24 | 41-80 | [3] |

| L-Proline | None (thermal) | 1.0 equiv. | Toluene | - | Good | [4] |

| L-Phenylalanine | None (thermal) | 1.0 equiv. | Toluene | - | 87 | [4] |

| Allylic/Benzylic Alcohols | Montmorillonite KSF | Excess | Neat | - | - |

Deprotection of the Acetal Group

The 1,1-diethoxyethyl (DEE) protecting group is readily removed under mild aqueous acidic conditions, regenerating the original alcohol. This lability to acid is a key feature, allowing for selective deprotection in the presence of other acid-stable protecting groups.[1]

Mechanism of Deprotection:

Deprotection is essentially the reverse of the protection mechanism. It is initiated by protonation of one of the ether oxygens, followed by the elimination of the alcohol (R-OH) and subsequent hydrolysis of the resulting carbocation to yield the parent alcohol and ethyl acetate.

// Reactants Protected_Alcohol [label=<

OEt | R-O-C-CH₃ | OEt

]; H3O_plus [label="H₃O⁺"];

// Intermediates Protonated_Acetal [label=<

O⁺(H)Et | R-O-C-CH₃ | OEt

]; Oxocarbenium [label=<

OEt | R-O-C⁺-CH₃

]; Hemiacetal [label=<

OH | R-O-C-CH₃ | OEt

];

// Products ROH [label="R-OH"]; Ethyl_Acetate [label="EtOAc"];

// Reaction Flow Protected_Alcohol -> Protonated_Acetal [label="+ H⁺"]; Protonated_Acetal -> Oxocarbenium [label="- EtOH"]; Oxocarbenium -> Hemiacetal [label="+ H₂O, - H⁺"]; Hemiacetal -> ROH [label="Hydrolysis"];

{rank=same; ROH; Ethyl_Acetate} }

Caption: Acid-catalyzed hydrolysis (deprotection) of the protected alcohol.

Experimental Protocol: General Procedure for Deprotection

-

Reaction Setup: Dissolve the protected alcohol in a mixture of a water-miscible solvent like tetrahydrofuran (B95107) (THF) and a dilute aqueous acid (e.g., 1M HCl, acetic acid/water).[2]

-

Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until all the starting material is consumed.

-

Workup: Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purification: Purify the crude alcohol product by column chromatography if necessary.

Table 2: Deprotection Conditions for Acetal-Type Protecting Groups

| Protecting Group | Reagents | Solvent | Conditions | Reference |

| Acetal (general) | Mild Aqueous Acid | H₂O / THF | Room Temp | [1] |

| OTHP | CH₃COOH | THF / H₂O | 45 °C | |

| OTHP | p-TsOH | MeOH / H₂O | Room Temp | [2] |

| H-Phosphinate Acetal | Acidic Hydrolysis | THF / H₂O | 80 °C |

Stability Profile

The utility of a protecting group is defined by its stability under various reaction conditions. The acetal group formed from triethyl orthoacetate offers a robust profile, making it compatible with a wide range of synthetic transformations.

Table 3: Stability of the 1,1-Diethoxyethyl (DEE) Protecting Group

| Reagent Class | Specific Reagents | Stability | Reference |

| Bases | NaH, KOtBu, LDA, NaOH, LiOH | Stable | [2][5] |

| Nucleophiles | Organolithiums (RLi), Grignard (RMgBr), Enolates, Cyanides | Stable | [2] |

| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H, H₂/Pd | Stable | [2] |

| Oxidizing Agents | PCC, PDC, Swern Oxidation, OsO₄, H₂O₂ | Stable | [2] |

| Acids | Strong aqueous acids (HCl, H₂SO₄), Lewis acids (BF₃·OEt₂) | Cleaved | [2][6] |

| Moisture | Water | Sensitive (especially with acid catalyst) | [7] |

General Experimental Workflow

The process of using triethyl orthoacetate as a protecting group involves a straightforward protection-reaction-deprotection sequence.

Caption: General workflow for alcohol protection, reaction, and deprotection.

Applications in Synthesis

Triethyl orthoacetate is a versatile reagent employed in various synthetic contexts beyond simple alcohol protection.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[8][9] Its role in ensuring selective reactions helps to improve overall yields and reduce unwanted side reactions, which is critical in drug development.[8]

-

Johnson-Claisen Rearrangement: Triethyl orthoacetate is a classic reagent in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that converts allylic alcohols into γ,δ-unsaturated esters.[1][10]

-

Esterification: It is an effective reagent for the esterification of carboxylic acids under mild conditions.[4]

References

- 1. Ortho ester - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. may.chem.uh.edu [may.chem.uh.edu]

- 6. benchchem.com [benchchem.com]

- 7. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Orthoester Chemistry for Graduate Students

For Researchers, Scientists, and Drug Development Professionals

Orthoesters, formally known as 1,1,1-trialkoxyalkanes, are a unique class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. While they can be considered as derivatives of carboxylic acids, their distinct structure imparts a unique reactivity profile that has been harnessed in a wide array of applications, from protecting group chemistry to the design of advanced drug delivery systems. This technical guide provides a comprehensive overview of the core principles of orthoester chemistry, including their synthesis, characteristic reactions, and key applications in research and development.

Structure and Properties

The general structure of an orthoester is RC(OR')₃. The central carbon atom is sp³ hybridized, and the presence of three electron-donating alkoxy groups makes the orthoester functional group susceptible to acid-catalyzed hydrolysis. Conversely, they exhibit notable stability under neutral and basic conditions. This pH-dependent stability is a cornerstone of their utility in many chemical and pharmaceutical applications.

Synthesis of Orthoesters

Several methods are employed for the synthesis of orthoesters, with the choice of method often depending on the desired structure and the available starting materials.

The Pinner Reaction

The most traditional method for orthoester synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] The reaction proceeds via the formation of an intermediate imino ester salt, often referred to as a Pinner salt, which then reacts with excess alcohol to yield the orthoester.[3][4] Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate imidate salt to an ester.[3]